5-(Chloromethyl)-2-ethoxy-1,3-thiazole
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Overview
Description
5-(Chloromethyl)-2-ethoxy-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and an ethoxy group at the 2-position of the thiazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-ethoxy-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-1,3-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically requires a catalyst like zinc chloride to facilitate the chloromethylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chloromethylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-ethoxy-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles or other reduced derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and reduced thiazole derivatives. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
5-(Chloromethyl)-2-ethoxy-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes, polymers, and catalysts .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-ethoxy-1,3-thiazole involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of these molecules, potentially altering their function and activity. The thiazole ring itself may also interact with specific enzymes or receptors, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a thiazole ring.
5-(Chloromethyl)-1,2,4-oxadiazole: Contains an oxadiazole ring and exhibits different chemical properties and reactivity.
2-Chloro-5-(chloromethyl)pyridine: Contains a pyridine ring and is used in different applications compared to thiazole derivatives .
Uniqueness
5-(Chloromethyl)-2-ethoxy-1,3-thiazole is unique due to the presence of both a chloromethyl and an ethoxy group on the thiazole ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical transformations and research applications .
Properties
IUPAC Name |
5-(chloromethyl)-2-ethoxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNOS/c1-2-9-6-8-4-5(3-7)10-6/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYAYSXEFVSKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(S1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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